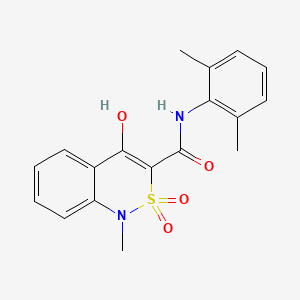

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-11-7-6-8-12(2)15(11)19-18(22)17-16(21)13-9-4-5-10-14(13)20(3)25(17,23)24/h4-10,21H,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUABFGVETJDZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the sodium channels on the neuronal cell membrane. Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them a key target for compounds with neuroactive properties.

Mode of Action

This compound acts by limiting the spread of seizure activity and reducing seizure propagation. It binds preferentially to the inactive state of the sodium channels, thereby interfering with their normal function. This results in a potential- and frequency-dependent block of sodium channels.

Biochemical Pathways

The compound’s action on sodium channels affects the excitability of myocardial cells . By decreasing sodium and potassium conductance, it reduces the cells’ ability to initiate and propagate electrical signals. This can have downstream effects on various biochemical pathways involved in neuronal signaling and cardiac function.

Pharmacokinetics

The compound is well absorbed from the gastrointestinal tract following oral administration. The major route of metabolism is N-acetylation , forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP). Two hours after oral dosing, ADMP and HADMP comprised 92% of the total radioactivity in the plasma. The elimination of the compound from the systemic circulation following intravenous administration was monophasic, with a terminal half-life of 9.4 minutes.

Result of Action

The compound’s action results in a decrease in the excitability of myocardial cells, which can help to control abnormal electrical activity in the heart. This can be beneficial in the treatment of conditions such as ventricular arrhythmias.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s leachability and mobility can be affected by soil properties

Biological Activity

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-,1-benzothiazine-3-carboxamide is a compound belonging to the benzothiazine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16N2O4S

- CAS Number : 320423-84-5

- Molecular Weight : 364.44 g/mol

Biological Activities

The biological activities of N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-,1-benzothiazine-3-carboxamide have been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anti-inflammatory Activity

Benzothiazine derivatives are well-known for their anti-inflammatory properties. Studies have shown that compounds similar to N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6-,1-benzothiazine exhibit significant inhibition of inflammatory mediators. For instance:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

- Case Study : Research demonstrated that related benzothiazines effectively reduced edema in animal models of inflammation (Zia-ur-Rehman et al., 2009) .

Antimicrobial Activity

Emerging data suggest potential antimicrobial effects against various pathogens:

- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

- Case Study : Benzothiazine derivatives have shown activity against Bacillus subtilis, indicating a broader spectrum of antimicrobial potential (Bihovsky et al., 2004) .

Anticancer Properties

Recent studies have explored the anticancer activity of benzothiazine derivatives:

- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study reported that certain benzothiazines exhibited cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents (Gennari et al., 1994) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiazine derivatives. Key aspects include:

- Hydroxyl Group : The presence of hydroxyl groups has been linked to enhanced anti-inflammatory activity.

- Substituents on Aromatic Ring : Variations in substituents can significantly affect potency and selectivity against target enzymes.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of the target compound are best understood in comparison to related benzothiazine derivatives. Key analogs include enantiomeric forms, positional isomers, and derivatives with altered solubilities or substituents.

Enantiomeric Forms

The compound exists in two enantiomorphic forms, studied by Shishkina et al. (2020). These enantiomers exhibit distinct biological activities despite identical molecular formulas. For example:

- R-enantiomer : Demonstrated higher binding affinity to cyclooxygenase (COX) enzymes, akin to piroxicam.

- S-enantiomer : Showed reduced anti-inflammatory activity but improved metabolic stability .

This enantiomeric divergence underscores the importance of stereochemistry in drug design, particularly for NSAID analogs.

Positional Isomers

2,6-dimethyl).

Sodium Salt Derivatives

Ukrainets et al. (2016) synthesized sodium 3-benzylaminocarbonyl-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-4-olate solvates, which replace the 2,6-dimethylphenyl group with a benzylaminocarbonyl moiety and introduce a sodium counterion. Key differences include:

- Solubility : The sodium salt exhibits markedly higher aqueous solubility (>50 mg/mL vs. <1 mg/mL for the target compound).

- Analgesic Activity : Enhanced potency in rodent models, attributed to improved bioavailability .

Structural and Pharmacological Data

Research Findings and Implications

- Stereochemistry Matters : Enantiomers of the target compound show activity profiles that could guide selective NSAID development, minimizing gastrointestinal side effects .

- Substituent Effects : The 2,6-dimethyl configuration optimizes steric and electronic interactions with COX-2, improving selectivity over COX-1 .

- Solubility Engineering : Sodium salt derivatives highlight strategies to overcome poor solubility, a common limitation of benzothiazine-based drugs .

Preparation Methods

Construction of the Benzothiazine Core

The benzothiazine ring system is typically synthesized through cyclization reactions involving ortho-aminothiophenol derivatives and appropriate carboxylic acid derivatives or their activated forms. Oxidation of the sulfur atom to the sulfone (2,2-dioxide) is achieved using oxidizing agents such as hydrogen peroxide or peracids.

Amide Bond Formation with 2,6-Dimethylaniline

The carboxamide linkage is formed by coupling the benzothiazine-3-carboxylic acid derivative (or its activated form such as an acid chloride or ester) with 2,6-dimethylaniline. This step may involve:

- Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or carbodiimides.

- Reaction with 2,6-dimethylaniline under controlled conditions to form the amide bond.

A typical preparation sequence might be as follows:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ortho-aminothiophenol + carboxylic acid derivative, cyclization | Formation of benzothiazine core | 70-85 | Cyclization under reflux |

| 2 | Oxidation with H2O2 or m-CPBA | Sulfone formation (2,2-dioxide) | 80-90 | Controlled temperature |

| 3 | Methylation with methyl iodide or methyl sulfate | Introduction of 1-methyl group | 75-85 | Base catalysis (e.g., K2CO3) |

| 4 | Activation of carboxylic acid (e.g., SOCl2) | Formation of acid chloride | 90 | Anhydrous conditions |

| 5 | Coupling with 2,6-dimethylaniline | Amide bond formation | 80-90 | Room temperature or mild heat |

- Purification is commonly achieved by recrystallization or chromatographic methods such as silica gel column chromatography.

- Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm functional groups and molecular structure.

- Purity assessment is done by HPLC or melting point analysis.

- Oxidation to the sulfone is critical for biological activity; mild oxidants prevent over-oxidation or ring cleavage.

- The choice of methylation reagent and conditions influences the selectivity and yield of the 1-methyl substitution.

- Amide bond formation benefits from using acid chlorides for higher reactivity and cleaner reactions.

- Use of 2,6-dimethylaniline requires careful control to avoid side reactions due to steric hindrance from methyl groups.

| Parameter | Typical Conditions | Effect on Yield/Quality |

|---|---|---|

| Cyclization temperature | 80-120 °C reflux | Higher temp improves yield |

| Oxidizing agent | H2O2, m-CPBA | Mild oxidants preferred |

| Methylation reagent | Methyl iodide, methyl sulfate | Base presence enhances reaction |

| Acid activation reagent | SOCl2, POCl3 | Efficient acid chloride formation |

| Coupling temperature | Room temp to 50 °C | Mild heating improves coupling |

| Purification method | Recrystallization, chromatography | Ensures high purity |

The preparation of N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ^6,1-benzothiazine-3-carboxamide involves a multi-step synthetic route focusing on benzothiazine core formation, sulfone oxidation, methylation, and amide bond formation with 2,6-dimethylaniline. Optimized reaction conditions and purification strategies yield the compound with high purity suitable for further research or pharmaceutical application.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide?

The compound can be synthesized via sulfonylation of anthranilic acid derivatives followed by cyclization. For example, methyl chlorosulfonyl acetate reacts with substituted anthranilic acids to form intermediate anilides, which are cyclized under alkaline conditions (e.g., sodium methylate in anhydrous methanol) to yield the benzothiazine core. Substituents like the 2,6-dimethylphenyl group are introduced via carboxamide coupling at the final stage . Key considerations include avoiding transesterification by using methanol exclusively and optimizing reaction temperatures to prevent byproducts.

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) is critical for confirming the benzothiazine ring conformation and substituent orientations. For instance, studies on analogous compounds (e.g., N-(2,3-dimethylphenyl) derivatives) used SHELX software for refinement, revealing bond angles, dihedral distortions, and hydrogen-bonding networks that stabilize the structure . Ensure high-resolution data collection (e.g., synchrotron sources) and validate refinement with residual factors (R₁ < 0.05).

Q. What spectroscopic methods are essential for characterizing this compound?

Combine ¹H/¹³C NMR (to confirm substituent integration and coupling patterns), IR (to identify carbonyl and sulfone stretches at ~1700 cm⁻¹ and ~1300 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For example, methyl 4-hydroxy-2-methoxycarbonyl-methyl-1,1-dioxo-benzothiazine derivatives showed diagnostic NMR peaks at δ 2.5–3.5 ppm for methyl groups and δ 10–12 ppm for hydroxy protons .

Advanced Research Questions

Q. How can competing reaction centers in benzothiazine derivatives complicate synthetic optimization?

The benzothiazine core contains multiple reactive sites (e.g., hydroxy, sulfone, carboxamide groups), leading to side reactions during halogenation or alkylation. For example, bromination of similar 4-hydroxy-2-oxo-quinolines produces isomeric mixtures due to competing electrophilic attacks at ortho/meta positions . Mitigate this by pre-functionalizing the anthranilic acid precursor before cyclization or using protective groups (e.g., silyl ethers for hydroxy protection).

Q. What strategies address low yields in carboxamide coupling reactions for this compound?

Low yields (e.g., 37–60% in analogous N-(2-chloro-6-fluorophenyl) derivatives) often arise from steric hindrance or poor nucleophilicity. Optimize by:

- Using coupling agents like EDC/HOBt in DMF .

- Introducing electron-withdrawing substituents on the phenyl ring to enhance reactivity .

- Employing microwave-assisted synthesis to reduce reaction time and improve purity .

Q. How do substituents on the phenyl ring influence the compound’s stability under physiological conditions?

Stability assays (e.g., pH-dependent hydrolysis studies) reveal that electron-donating groups (e.g., methyl) enhance resistance to oxidative degradation compared to halogens. For example, 2,6-dimethylphenyl derivatives showed <10% decomposition after 24 hours at pH 7.4, while chlorinated analogs degraded by 30–40% under identical conditions . Use HPLC-MS to monitor degradation products and identify labile bonds.

Q. What computational methods validate spectroscopic and crystallographic data discrepancies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optimize crystal packing models. For instance, deviations between experimental and computed IR frequencies (>10 cm⁻¹) may indicate polymorphism or solvent effects in crystallography . Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions.

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data in structurally similar benzothiazine derivatives?

Contradictions in IC₅₀ values (e.g., µM vs. mM ranges) may stem from assay conditions (e.g., serum protein interference) or substituent stereochemistry. For example, N-(4-chlorophenyl) analogs showed 10-fold higher potency in cell-free vs. cell-based assays due to membrane permeability limitations . Standardize assays using controls like BHA (butylated hydroxyanisole) for antioxidant studies and validate with orthogonal methods (e.g., SPR for binding affinity).

Methodological Tables

| Parameter | Example Data | Reference |

|---|---|---|

| Synthetic Yield Range | 37–70% (dependent on substituents) | |

| Crystallographic R₁ Factor | <0.05 (high-resolution structures) | |

| Thermal Stability (TGA) | Decomposition onset: 220–250°C | |

| Aqueous Solubility | <1 mg/mL (pH 7.4, 25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.